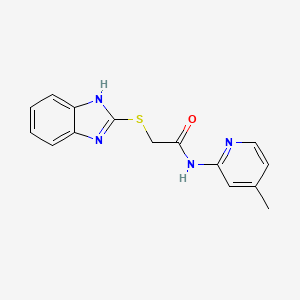![molecular formula C18H21ClN2OS B5637046 4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5637046.png)
4-{[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of complex compounds similar to the one often involves multi-step reactions incorporating various chemical reagents and conditions. For instance, a polyheterocyclic compound was synthesized through a microwave-assisted one-pot process, demonstrating the intricacy of synthesizing such compounds. This process included steps like Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration, achieving a 28% overall yield, highlighting the complexity and efficiency of modern synthetic methods (Islas-Jácome et al., 2023).
Molecular Structure Analysis
The molecular structure of such compounds is determined using advanced techniques like NMR, FT-IR, and HRMS, providing detailed insights into the spatial arrangement of atoms. For example, crystal structure analysis of related compounds involves determining the dihedral angles and molecular conformations, essential for understanding the compound's chemical behavior and interactions (Duan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving such compounds are diverse, including reactions like condensation, chlorination, and nucleophilic substitution. These reactions underline the reactivity and the potential for creating various derivatives with different chemical properties. For example, the synthesis of derivatives through steps like condensation reaction and nucleophilic substitution reflects the compound's versatility in chemical reactions (Lei et al., 2017).
Physical Properties Analysis
The physical properties, such as melting points, boiling points, and solubility, are crucial for understanding the compound's behavior in different environments and applications. While specific data on the mentioned compound was not directly available, similar compounds' physical properties are meticulously characterized using X-ray diffraction studies and spectral analysis, providing a foundation for predicting the behavior of new compounds (Mamatha S.V et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemicals, stability under various conditions, and the potential for forming derivatives, are fundamental aspects of chemical research. These properties are investigated through experimental reactions and theoretical calculations, aiding in the development of compounds with desired characteristics. For instance, studies on the reactions of similar compounds with dichlorocarbene demonstrate the ability to produce diverse derivatives, which is instrumental in pharmaceuticals and material science (Yamagata et al., 1992).
Propiedades
IUPAC Name |
[1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS/c1-12-4-5-15(11-17(12)19)21-13(2)10-16(14(21)3)18(23)20-6-8-22-9-7-20/h4-5,10-11H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEAMAGOOGHIPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

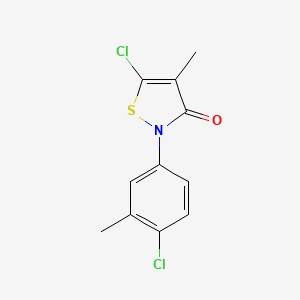
![3-[(dimethylamino)methyl]-6-methyl-2-phenyl-4-quinolinol](/img/structure/B5636975.png)
![5-bromo-N-[(1-phenylcyclopentyl)methyl]-2-furamide](/img/structure/B5636976.png)
![3-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5636978.png)
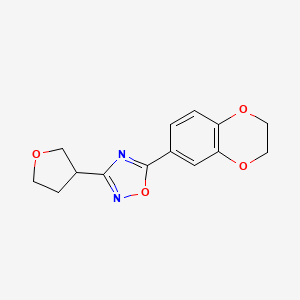
![(1-{[methyl(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]methyl}cyclopentyl)methanol](/img/structure/B5636986.png)
![N~1~-(2-furylmethyl)-N~4~-[3-(2-furyl)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B5636997.png)
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5636998.png)
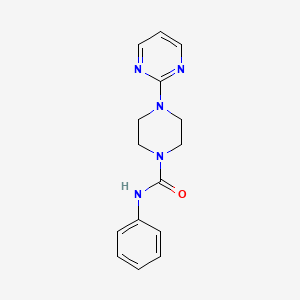
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5637007.png)
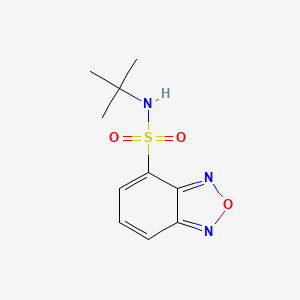
![2-anilino-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrimidine-5-carboxamide](/img/structure/B5637028.png)
![8-methyl-2-{2-[2-(2-methylphenyl)pyrrolidin-1-yl]-2-oxoethyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5637034.png)
